

Solubility issues of 2-Chloro-8-methoxy-7-methylquinazoline and solutions

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Compound of Interest

Compound Name: 2-Chloro-8-methoxy-7-methylquinazoline

CAS No.: 956100-68-8

Cat. No.: B3196159

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Technical Support Center: **2-Chloro-8-methoxy-7-methylquinazoline**

Technical Overview & Chemical Profile

Compound Identity:

- Name: **2-Chloro-8-methoxy-7-methylquinazoline**[1][2]
- CAS Registry Number: 956100-68-8 (and related analogs)[2]
- Role: Key intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., second/third-generation inhibitors similar to Osimertinib or Gefitinib analogs).[3][4]
- Chemical Nature: Lipophilic, planar heterocyclic aromatic.[3][4]
- Key Reactivity: The chlorine atom at the C-2 position is an electrophilic handle, susceptible to nucleophilic aromatic substitution (

) and hydrolysis.[3][4]

Solubility & Stability Matrix:

Solvent / Medium	Solubility Rating	Technical Notes
DMSO	High (>20 mM)	Preferred solvent for stock solutions. Hygroscopic; keep anhydrous to prevent hydrolysis.[4]
DMF / DMAc	High	Excellent alternatives for synthesis reactions.[4]
Ethanol / Methanol	Moderate	Solubility improves significantly with heating ().[3][4]
Water / PBS	Very Low (<10 M)	"Crash-out" risk is high upon direct dilution.[4] Requires cosolvents or surfactants.[3][4]
Chloroform / DCM	High	Good for extraction/purification, not for biological assays.[4]

Troubleshooting Guides & FAQs

Category A: Stock Solution Preparation

Q: I cannot get the compound to dissolve completely in DMSO at 50 mM. There is a fine precipitate.[4] What should I do? A: Quinazoline derivatives often exhibit strong intermolecular

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stacking, leading to slow dissolution rates or metastable aggregates.[3]

- Step 1 (Sonication): Sonicate the vial in a water bath at

for 10–15 minutes. The combination of mild heat and ultrasonic energy disrupts the crystal lattice.[4]

- Step 2 (Vortexing): Vortex vigorously for 30 seconds immediately after sonication.
- Step 3 (Visual Check): Hold the vial against a light source.[4] If "schlieren" lines (refractive index swirls) are visible, the compound is dissolving but not homogenous.[4] Continue mixing.
- Root Cause: If it still fails, check the water content of your DMSO.[4] The 2-chloro moiety is sensitive to hydrolysis, producing the insoluble 2-hydroxy (quinazolinone) byproduct. Ensure you are using anhydrous DMSO (Grade 99.9%).[4]

Q: My stock solution turned slightly yellow after a week at room temperature. Is it degraded? A: Likely, yes.[4]

- Mechanism: The 2-chloro position is reactive. Trace moisture in the air or solvent can lead to hydrolysis, releasing HCl and forming the quinazolinone derivative, which is often yellow/brown.[4]
- Prevention: Store stocks at

or

in aliquots. Use septum-sealed vials or store under argon/nitrogen gas. Avoid repeated freeze-thaw cycles.

Category B: Biological Assay Applications[3][5]

Q: When I dilute my DMSO stock (10 mM) into cell culture media (1:1000), I see a "cloud" or precipitate. How do I fix this? A: This is the "Aqueous Crash-Out" phenomenon.[5] The hydrophobic quinazoline molecules aggregate faster than they can disperse into the aqueous phase.[4]

- Solution 1 (Intermediate Dilution): Do not jump from 100% DMSO to 0.1% DMSO in one step.

- Protocol: Dilute stock 1:10 into pure Ethanol or PEG-400 first. Then dilute that intermediate 1:100 into the media.
- Solution 2 (Surfactant Chaperoning): Pre-condition your media with 0.05% Tween-80 or dilute the compound into a buffer containing 0.1% BSA (Bovine Serum Albumin).[3][4] The albumin acts as a carrier protein, sequestering the lipophilic drug and keeping it in solution. [3][4]

Category C: Synthetic Chemistry[3][7][8][9][10][11]

Q: I am trying to react this compound with an aniline, but the reaction is slow in isopropanol.

Can I change solvents? A: Yes. While isopropanol is standard for many

reactions (refluxing), 2-chloro-quinazolines are less reactive than 4-chloro analogs.

- Optimization: Switch to a polar aprotic solvent like DMF or NMP and increase temperature to . These solvents solvate the cationic intermediate better and do not deactivate the nucleophile (aniline) via hydrogen bonding as strongly as alcohols do.[4]
- Catalysis: Add a catalytic amount of acid (e.g., HCl in dioxane or p-TsOH).[3][4] Protonation of the quinazoline N-3 nitrogen activates the C-2 position toward nucleophilic attack.

Validated Protocols

Protocol 1: "Step-Down" Solubilization for Bio-Assays

Use this method to prevent precipitation in cellular assays (

determination).[3]

- Primary Stock: Dissolve 10 mg of **2-Chloro-8-methoxy-7-methylquinazoline** in anhydrous DMSO to reach 20 mM. Sonicate until clear.
- Working Stock (100x): Dilute the Primary Stock 1:10 into PEG-400 (Polyethylene Glycol 400).[3][4]
 - Result: 2 mM solution in 10% DMSO / 90% PEG-400.
- Final Assay Mix: Pipette 1

L of Working Stock into 99

L of Culture Media.

- Final Concentration: 20

M.[4]

- Final Solvent Load: 0.1% DMSO / 0.9% PEG-400 (Well tolerated by most cell lines).[4]

Protocol 2: Hydrolysis Check (Purity Validation)

Use this if you suspect your stock solution has degraded.[3][4]

- Take 5

L of your DMSO stock.[4]

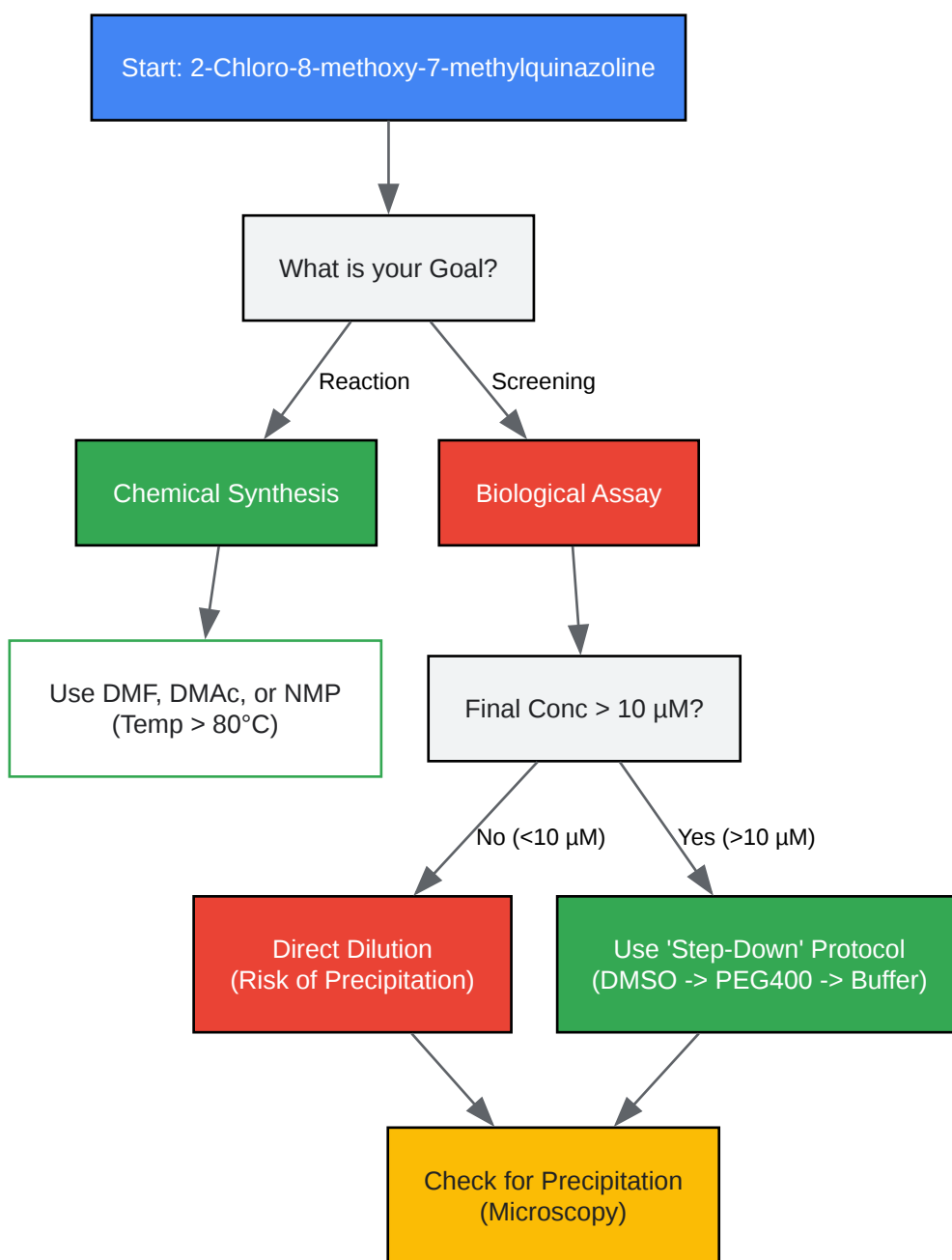
- Dilute into 200

L of 50:50 Acetonitrile:Water.

- Inject onto HPLC (C18 column).[4]

- Analysis: The 2-chloro parent compound is less polar and will elute later.[3][4] The hydrolysis product (2-hydroxy/quinazolinone) is more polar and will elute earlier (often shifting the UV as well).[4]

Decision Tree: Solubilization Strategy



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Caption: Decision logic for selecting the appropriate solubilization method based on experimental intent (Synthesis vs. Biological Screening).

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